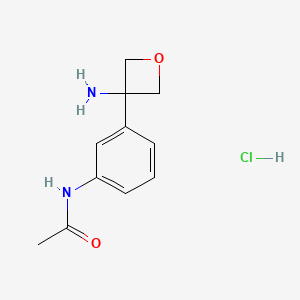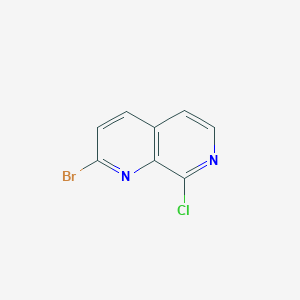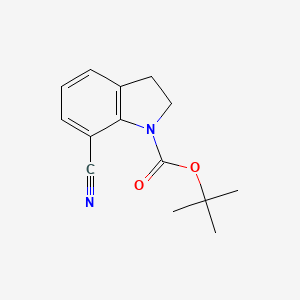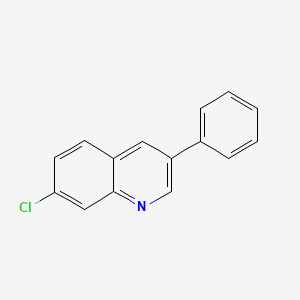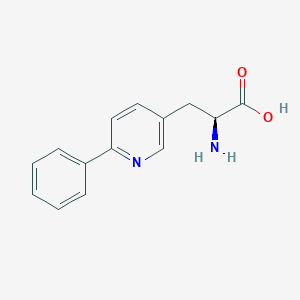
(S)-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid is a chiral amino acid derivative that features a phenylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-phenylpyridine and a suitable amino acid precursor.
Coupling Reaction: The phenylpyridine moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Chiral Resolution: The resulting product is then subjected to chiral resolution to obtain the desired (S)-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale coupling reactions followed by efficient chiral resolution techniques. The use of continuous flow reactors and automated chromatography systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The phenylpyridine moiety can be reduced to form dihydropyridine derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include oximes, nitriles, dihydropyridine derivatives, and various substituted aromatic compounds.
Scientific Research Applications
(S)-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the structure-activity relationships of amino acid derivatives.
Industrial Applications: The compound is utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (S)-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The phenylpyridine moiety can interact with various receptors or enzymes, modulating their activity. The amino acid backbone allows for incorporation into peptides or proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
®-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid: The enantiomer of the compound, which may have different biological activities.
2-amino-3-(6-phenylpyridin-3-yl)propanoic acid: The racemic mixture containing both (S)- and ®-enantiomers.
Phenylalanine derivatives: Compounds with similar amino acid backbones but different aromatic substituents.
Uniqueness
(S)-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid is unique due to its specific chiral configuration and the presence of the phenylpyridine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(2S)-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C14H14N2O2/c15-12(14(17)18)8-10-6-7-13(16-9-10)11-4-2-1-3-5-11/h1-7,9,12H,8,15H2,(H,17,18)/t12-/m0/s1 |
InChI Key |
MPSZJJJAVKHQAP-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11872498.png)

![3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11872510.png)
![5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11872514.png)
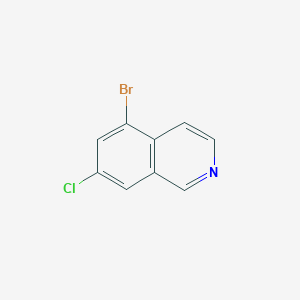
![N-{[Chloro(dimethyl)silyl]methyl}-N-phenylacetamide](/img/structure/B11872527.png)
